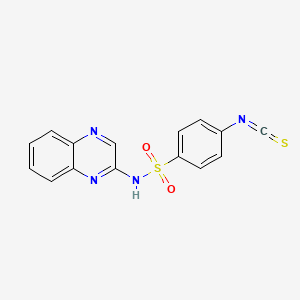![molecular formula C27H20N2O3 B12539297 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and biology This compound is known for its unique structural features, which include a quinoline core, a phenyl group, and a naphthalene moiety
準備方法
The synthesis of 4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can be achieved through a multi-component reaction involving β-naphthol, an aldehyde, and a pyrazolone derivative. One efficient method involves the use of ammonium acetate as a catalyst under normal heating conditions . This one-pot synthesis is advantageous due to its simplicity, high yields, and mild reaction conditions. The reaction typically proceeds as follows:
- β-naphthol is reacted with an aldehyde and a pyrazolone derivative in the presence of ammonium acetate.
- The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.
化学反応の分析
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and naphthalene moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
科学的研究の応用
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one has a wide range of applications in scientific research:
作用機序
類似化合物との比較
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can be compared with other similar compounds, such as:
N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides: These compounds also exhibit significant biological activities, including antiangiogenic and anticancer properties.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: This compound exhibits unique fluorescence properties and is used as a fluorescent probe for detecting metal ions.
The uniqueness of this compound lies in its combination of a quinoline core with a naphthalene moiety, which imparts distinct chemical reactivity and biological activities.
特性
分子式 |
C27H20N2O3 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C27H20N2O3/c1-17(28-25-20-12-6-5-9-18(20)15-16-23(25)30)24-26(31)21-13-7-8-14-22(21)29(27(24)32)19-10-3-2-4-11-19/h2-16,30-31H,1H3 |
InChIキー |
BYPIXHGNXBSPAO-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=C(C=CC2=CC=CC=C21)O)C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


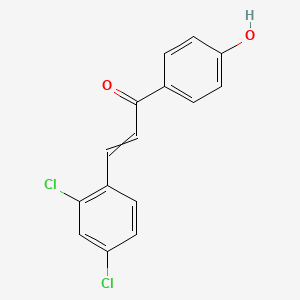

![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)

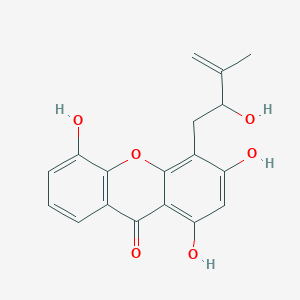
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
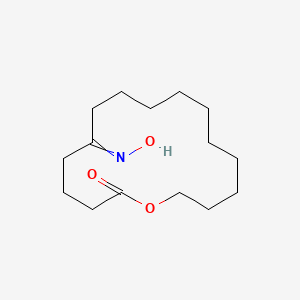
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)

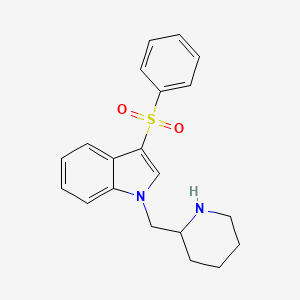
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
